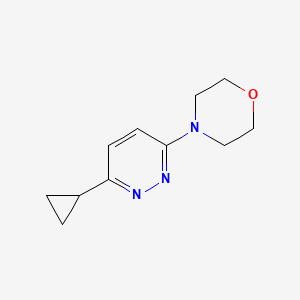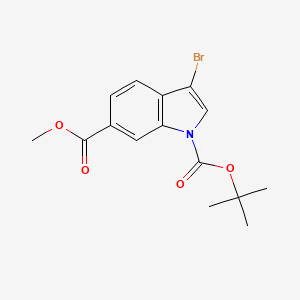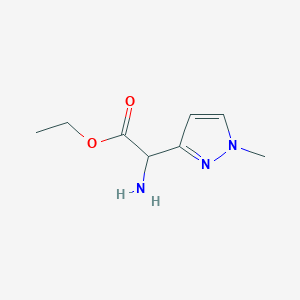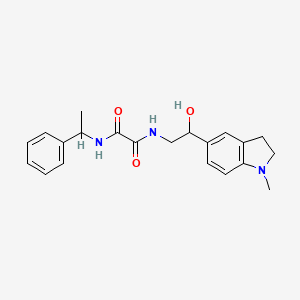
Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate, also known as CB30865, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea-based inhibitors and has been found to exhibit inhibitory activity against a range of enzymes.
科学的研究の応用
Polymorphism Studies
Polymorphism in pharmaceutical compounds, including ethyl derivatives, is studied using spectroscopic and diffractometric techniques. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can affect their efficacy and stability in pharmaceutical applications (Vogt et al., 2013).
Reactivity and Catalysis
Research on the reactivity and transesterification of ethylene and alkyl acrylate copolymers, including ethyl derivatives, provides insights into their catalytic behavior. This knowledge is important for developing new materials and chemicals (Hu & Lambla, 1994).
Drug Synthesis and Enzyme Inhibition
Ethyl derivatives play a role in the synthesis of novel therapeutic agents. Their structural and enzyme inhibitory properties are studied for potential applications in drug development (Nazir et al., 2018).
Material Science Applications
Research into renewable building blocks for material science, such as phloretic acid, often includes studies on ethyl derivatives. This research aims to enhance the properties of materials through innovative chemical processes (Trejo-Machin et al., 2017).
Asymmetric Synthesis in Pharmaceuticals
Studies on asymmetric synthesis using microbial reductases with ethyl derivatives have implications for the pharmaceutical industry, particularly in the production of chiral intermediates for antidepressant drugs (Choi et al., 2010).
Bioconjugation Mechanisms
Ethyl derivatives are utilized in bioconjugation studies to understand the mechanisms of amide formation, which is significant in drug delivery and biomaterials (Nakajima & Ikada, 1995).
特性
IUPAC Name |
ethyl 3-[[2-[(2-chlorobenzoyl)amino]phenyl]carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-27-17(24)11-12-21-19(26)23-16-10-6-5-9-15(16)22-18(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBLXJXGOULOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2944192.png)
![(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2944193.png)
![Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate](/img/structure/B2944194.png)

![1-[2-(4-Methylpyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2944197.png)

![4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2944201.png)
![N-(3,5-dimethylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2944203.png)



![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2944208.png)
